Kopsinine F

Description

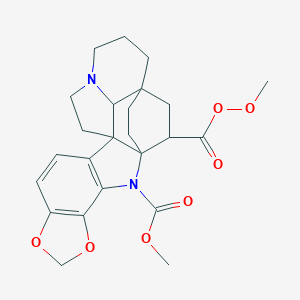

Structure

3D Structure

Properties

CAS No. |

1358-62-9 |

|---|---|

Molecular Formula |

C24H28N2O7 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl 21-methylperoxycarbonyl-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-2-carboxylate |

InChI |

InChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3 |

InChI Key |

VZNKQKIVYCSTMY-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |

Canonical SMILES |

COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |

Synonyms |

kopsinine F |

Origin of Product |

United States |

Natural Occurrence and Isolation of Kopsinine F

Kopsinine (B1219418) F has been identified as a constituent of the plant Kopsia hainanensis, a species belonging to the Apocynaceae family. rsc.org This particular alkaloid is found in the stems and leaves of the plant. rsc.org The genus Kopsia is well-regarded as a rich reservoir of novel and biologically active alkaloids, which has led to extensive phytochemical investigations across its various species. rsc.org

The general procedure for isolating alkaloids like Kopsinine F from Kopsia plant material involves several standard laboratory techniques. rsc.orgthieme-connect.comnih.gov The process typically begins with the extraction of dried and ground plant parts, such as stems and leaves, using organic solvents. rsc.org A common method involves initial defatting with a nonpolar solvent like hexane, followed by extraction with a more polar solvent such as dichloromethane (B109758) or methanol (B129727) to isolate the crude alkaloid mixture. nih.govnih.gov

Further purification of the crude extract is necessary to isolate individual compounds. This is accomplished through various chromatographic methods. rsc.org Techniques such as column chromatography using silica (B1680970) gel or Sephadex are frequently employed, often in a step-wise manner with a gradient of solvents of increasing polarity. rsc.orgnih.gov This allows for the separation of the complex mixture into different fractions. High-performance liquid chromatography (HPLC) is often used in the final stages to achieve the high purity required for structural elucidation of specific alkaloids like this compound. rsc.org The identification and structural confirmation of the isolated compounds are then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thieme-connect.comnih.govnih.gov

Advanced Synthetic Methodologies for Kopsinine Type Alkaloids

Total Synthesis Approaches to (-)-Kopsinine and Enantiomers

The pursuit of the total synthesis of kopsinine (B1219418) has spurred the development of elegant and powerful chemical transformations. These approaches often center on the strategic construction of its defining hexacyclic framework, particularly the bicyclo[2.2.2]octane core. nih.govepfl.ch

Early synthetic endeavors targeting the Kopsia alkaloids laid the groundwork for future innovations. The first total synthesis of racemic kopsanone was reported by Magnus in 1983, a strategy that was later adapted for the synthesis of (-)-kopsanone (B12785861) and (-)-kopsinine. epfl.chpsu.edu A key early approach involved resolving a racemic tetracyclic amine intermediate. psu.edu This resolved intermediate was then advanced to (-)-kopsinine. A critical step in one of these early syntheses involved the reduction of an amide carbonyl. This was achieved by converting the amide to a thioamide using Lawesson's reagent, followed by desulfurization with Raney nickel to yield (-)-kopsinine. psu.edu

A significant breakthrough in the synthesis of kopsinine involves the late-stage construction of the bicyclo[2.2.2]octane core via a samarium(II) iodide (SmI₂)-promoted transannular cyclization. nih.govnih.gov This strategy forges the crucial C21–C2 bond, directly linking the pentacyclic Aspidosperma-type skeleton to the hexacyclic Kopsia framework. nih.gov

The reaction proceeds through a free radical conjugate addition mechanism. nih.gov Treatment of a key intermediate, such as a primary iodide or a methyldithiocarbonate, with SmI₂ generates a primary radical at C21. nih.govnih.gov This radical then undergoes a transannular cyclization onto the α,β-unsaturated ester at C2. researchgate.net A subsequent reduction of the resulting radical intermediate by a second equivalent of SmI₂ forms an enolate, which is then kinetically protonated from the less hindered convex face to yield the desired product as a single diastereomer in excellent yield. nih.govnih.gov This method is highly effective, providing the bicyclo[2.2.2]octane core with remarkable diastereoselectivity (>17:1). nih.gov The power of this SmI₂-mediated reaction lies in its ability to form a strained ring system by connecting a hindered secondary free radical to a tetrasubstituted alkene acceptor. researchgate.net

| Reaction | Reagents and Conditions | Yield | Diastereomeric Ratio | Reference |

| SmI₂-mediated transannular cyclization | SmI₂ (Aldrich), 10:1 THF–HMPA, 0 °C, 1 h | 85% | >17:1 | nih.gov |

| SmI₂-mediated transannular cyclization | SmI₂, 10:1 THF–HMPA, 25 °C, 20 min | 75% | Single diastereomer | nih.gov |

An elegant and efficient approach to constructing a key building block for (-)-kopsinine utilizes an asymmetric one-pot [N+2+3] cyclization. mdpi.comresearchgate.net This strategy rapidly assembles a chiral cis-2,3-disubstituted piperidine (B6355638) intermediate, which contains the core structure needed for the subsequent elaboration into the full alkaloid. researchgate.net

A cornerstone of several successful total syntheses of kopsinine and related alkaloids is the powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373). nih.govnih.govacs.org This remarkable reaction constructs the complex, stereochemically rich pentacyclic core of the Aspidosperma alkaloids in a single step. nih.gov

The cascade is initiated by a thermally induced intramolecular Diels-Alder ([4+2] cycloaddition) reaction between the 1,3,4-oxadiazole ring and a tethered dienophile. nih.govacs.org This is followed by a retro-Diels-Alder reaction that extrudes nitrogen gas (N₂) to generate a carbonyl ylide 1,3-dipole intermediate. acs.org This dipole is stabilized by substituents, such as the C3 methyl ester found in the natural product, which also activates the initial cycloaddition. nih.govacs.org The stabilized dipole then undergoes a highly diastereoselective intramolecular [3+2] cycloaddition with the tethered indole (B1671886) π-system to furnish the pentacyclic framework as a single diastereomer. nih.govacs.org This cascade efficiently creates four new rings, four carbon-carbon bonds, and six stereocenters in one thermal operation. researchgate.net The resulting pentacyclic product serves as a common intermediate for divergent synthetic pathways. nih.govacs.org

A more recent innovation for the construction of the monoterpene indole alkaloid core is the nitroaryl transfer cascade strategy. researchgate.netacs.orgnih.gov This method provides a new entry to the characteristic pentacyclic scaffold of the Kopsia and Aspidosperma alkaloids, offering an alternative to syntheses starting from indole-based materials or those using the Fischer indole synthesis. researchgate.netresearcher.life

The key reaction is an intramolecular conjugate addition/Truce-Smiles/E1cb cascade. researchgate.netnih.gov It begins with a 2-nitrobenzenesulfonamide-functionalized cyclohexenone precursor. researchgate.net The cascade is triggered, leading to the formation of the core scaffold. researchgate.netcolab.ws This methodology has been successfully applied to the asymmetric total synthesis of several alkaloids, including (-)-limaspermidine and (-)-kopsinine. acs.orgnih.gov A significant advantage of this strategy is its tolerance for various substituents on the nitroarene, which opens avenues for creating non-natural analogues and accessing other natural products. researchgate.netnih.gov

The concept of divergent synthesis has been powerfully demonstrated in the context of Kopsinine-type alkaloids. digitellinc.com This strategy involves converting a single, advanced common intermediate into multiple, structurally distinct natural products through late-stage, strategic bond-forming reactions. digitellinc.comnih.gov

A versatile pentacyclic intermediate, constructed via the aforementioned [4+2]/[3+2] cycloaddition cascade, serves as the branching point for these divergent syntheses. nih.govacs.org This intermediate is deliberately functionalized, typically with a primary alcohol on the C5 ethyl side chain (at C21), to serve as a handle for subsequent transformations. nih.govnih.gov By employing different reactions on this functional group, chemists can forge the unique structural features of various alkaloid families. For instance, this single intermediate has been used to synthesize:

Kopsinine: via a SmI₂-mediated C21–C2 bond formation. nih.govacs.org

(+)-Fendleridine: via a C21–O–C19 bond formation. nih.govacs.org

(-)-Kopsifoline D: via a C21–C3 bond formation. nih.govacs.org

(-)-Deoxoapodine: via a C21–O–C6 bond formation. nih.govacs.org

This approach has been extended to access six or even seven different classes of alkaloids from a single precursor, showcasing the efficiency and elegance of combining strategic bond analysis with a divergent synthetic strategy. digitellinc.comnih.gov

| Target Alkaloid | Key Late-Stage Bond Formation | Common Intermediate Feature | Reference |

| (-)-Kopsinine | C21–C2 | C5 ethyl group converted to radical precursor | nih.govacs.org |

| (+)-Fendleridine | C21–O–C19 | C21 primary alcohol | nih.govacs.org |

| (-)-Kopsifoline D | C21–C3 | C21 functionalized for nucleophilic/electrophilic attack | nih.govacs.org |

| (-)-Deoxoapodine | C21–O–C6 | C21 primary alcohol | nih.govacs.org |

| (-)-Pseudocopsinine | C20–C2 | Functionalization shifted from C21 to C20 | nih.gov |

| (-)-Minovincinine | C20–OH | Functionalization shifted from C21 to C20 | nih.gov |

Nitroaryl Transfer Cascade Strategy for Core Scaffold Construction

Enantioselective Synthesis and Stereochemical Control

The asymmetric synthesis of kopsinine-type alkaloids, particularly (−)-kopsinine, has been a subject of significant research, leading to the development of several sophisticated enantioselective strategies. These methods focus on establishing the molecule's complex, stereochemically rich core with high levels of stereocontrol.

A notable approach involves a substrate-controlled asymmetric cyclization. mdpi.com In one total synthesis of (−)-kopsinine, an asymmetric one-pot [N+2+3] cyclization was employed as a key step. mdpi.com This reaction utilized tert-butyl N-Boc-indole-3-propenoate and lithium N-benzyltrimethylsilylamide. mdpi.com The stereochemical outcome was directed by a chiral diether ligand, which resulted in the formation of a key cis-2,3-disubstituted piperidine intermediate with 98% enantiomeric excess (ee). researchgate.net This initial stereocontrol was crucial for dictating the stereochemistry of the subsequent cyclization steps that form the pentacyclic core. mdpi.com

Organocatalysis has also provided a powerful avenue for the enantioselective synthesis of kopsinine. One strategy employs an enantioselective Michael/aza-Michael/cyclization organocascade to construct tetracyclic spiroindolines, which serve as key precursors for kopsinine. scilit.com Another method utilizes a nitroaryl transfer cascade strategy, which involves an intramolecular conjugate addition/Truce-Smiles/E1cb cascade to create the core scaffold of monoterpene indole alkaloids, and has been successfully applied to the asymmetric total synthesis of (−)-kopsinine. researchgate.net

Furthermore, a collective synthesis approach has been demonstrated, starting from a common chiral intermediate generated through organocascade catalysis. nih.gov This intermediate was then elaborated to (−)-kopsinine through a sequence including a deprotection/conjugate addition and a Wittig olefination. nih.gov An alternative to asymmetric catalysis is the resolution of a racemic intermediate, which has been used to access enantiopure material for the synthesis of (–)-kopsinine. rsc.org

Table 1: Key Enantioselective Strategies in Kopsinine Synthesis

| Strategy | Key Reaction | Chiral Source | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric [N+2+3] Cyclization | One-pot conjugate addition and C,N dual alkylation | Chiral diether ligand | 98% ee | researchgate.net, mdpi.com |

| Nitroaryl Transfer Cascade | Intramolecular conjugate addition/Truce-Smiles/E1cb cascade | Not specified | Enantioselective | researchgate.net |

| Organocascade Catalysis | Michael/aza-Michael/cyclization cascade | Organocatalyst | Enantioselective | scilit.com |

| Classical Resolution | Resolution of a racemic tetracyclic amine | Not specified | Enantiopure | rsc.org |

Formal Syntheses and Strategic Bond Formations

Formal syntheses and the strategic planning of bond formations are central to the efficient construction of the complex hexacyclic structure of kopsinine. A predominant strategy involves the late-stage formation of a key bond to complete the cage-like core, often from a common, advanced intermediate. researchgate.netacs.org This divergent approach allows for the synthesis of multiple related alkaloids from a single precursor. researchgate.netnih.gov

A powerful example of this strategy begins with the creation of a pentacyclic Aspidosperma-like intermediate. nih.govnih.gov This intermediate is assembled via a highly efficient intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, which constructs the complex pentacyclic core in a single step. nih.govnih.gov This common intermediate is deliberately functionalized to enable divergent, late-stage bond formations, leading to different alkaloid families. acs.orgnih.gov

For the synthesis of kopsinine, the key strategic bond is the C21–C2 bond, which establishes the central bicyclo[2.2.2]octane ring system. acs.orgnih.govacs.org This transformation is accomplished through a samarium(II) iodide (SmI₂)-mediated transannular free radical conjugate addition. acs.orgnih.govacs.org This approach represents a significant departure from earlier syntheses that typically formed the bicyclo[2.2.2]octane core via Diels-Alder reactions on unnatural dienes. nih.gov The ability to forge the C21-C2 bond at a late stage directly links the kopsinine structure to the pentacyclic Aspidosperma skeleton. acs.orgacs.org

This divergent strategy highlights the power of strategic bond formations in modern synthesis. The same functionalized pentacyclic intermediate used for kopsinine can be directed toward other alkaloids by targeting different bond formations. researchgate.netresearchgate.net For instance, the synthesis of (+)-fendleridine involves a C21–O–C19 bond formation, while the syntheses of (−)-kopsifoline D and (−)-deoxoapodine proceed via C21–C3 and C21–O–C6 bond formations, respectively. researchgate.netacs.orgacs.org

Table 2: Strategic Bond Formations from a Common Pentacyclic Intermediate

| Target Alkaloid | Strategic Bond Formed | Key Reaction | Reference |

|---|---|---|---|

| (−)-Kopsinine | C21–C2 | SmI₂-mediated transannular radical conjugate addition | nih.gov, acs.org, acs.org |

| (+)-Fendleridine | C21–O–C19 | Direct linkage of C21 oxygen to C19 | researchgate.net, researchgate.net |

| (−)-Kopsifoline D | C21–C3 | Transannular enamide alkylation | researchgate.net, acs.org |

| (−)-Deoxoapodine | C21–O–C6 | Late-stage C21-O-C6 bond formation | researchgate.net, researchgate.net |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Kopsinine | 442493 |

| (-)-Kopsinine | 73385 |

| (+)-Fendleridine | 155562 |

| (-)-Kopsifoline D | 71309191 |

| (-)-Deoxoapodine | 71309192 |

| Samarium(II) iodide | 6451150 |

| (+)-Aspidospermidine | 101968 |

| (+)-Vincadifformine | 168058 |

| (-)-Limaspermidine | 441235 |

| (-)-Kopsinilam | 114886 |

| tert-Butyl N-Boc-indole-3-propenoate | Not available |

Biosynthetic Insights into Kopsinine Alkaloids

Proposed Biosynthetic Pathways of Aspidofractinine-Type Alkaloids

The aspidofractinine (B1242310) alkaloids are a large group of structurally related natural products that serve as the core for over 200 other MIAs. researchgate.net Their biosynthesis is believed to follow the general pathway for MIAs, which originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. Following the formation of strictosidine, a series of enzymatic steps, including deglycosylation and rearrangements, lead to key intermediates. researchgate.net

The formation of the aspidofractinine skeleton itself is a topic of significant interest. It is proposed that an Aspidosperma-type alkaloid, such as minovincine, serves as a direct precursor. researchgate.net The defining transformation is an intramolecular cyclization that creates the distinctive cage-like structure of aspidofractinine. researchgate.netresearchgate.net This key step involves the formation of a new carbon-carbon bond, resulting in the highly rigid and sterically congested hexacyclic core. Synthetic studies aiming to mimic this proposed biogenetic pathway have successfully constructed the aspidofractinine framework from advanced Aspidosperma intermediates, lending support to this hypothesis. acs.orgacs.org

Recent discoveries have shed light on the enzymatic control of such cyclizations. In related pathways, it has been found that α/β hydrolase-type enzymes, known as cyclases, can catalyze [4+2] cycloaddition (Diels-Alder) reactions on unstable intermediates to generate various alkaloid scaffolds. pnas.orgbiorxiv.org For instance, tabersonine (B1681870) synthase catalyzes the formation of the Aspidosperma scaffold. pnas.org It is hypothesized that analogous enzymatic machinery is responsible for the intricate cyclizations that form the aspidofractinine core. One proposed mechanism suggests the interception of a transient iminium ion by an acetyl group to forge the cage-like skeleton. acs.org

Relationship to Aspidosperma Alkaloid Biosynthesis

The biosynthesis of kopsinine (B1219418) alkaloids is intimately linked to that of the Aspidosperma alkaloids. The structural relationship is clear: the hexacyclic core of kopsinine is directly derived from the pentacyclic framework of an Aspidosperma alkaloid. cas.cz Specifically, kopsinine is related to Aspidosperma alkaloids through the formation of an additional bond that joins the terminal methyl group (C21) of the C5 ethyl substituent with the C2 position of the indole (B1671886) system. This transformation creates a unique bicyclo[2.2.2]octane ring system central to the kopsinine structure.

This biogenetic link has been a guiding principle in the total synthesis of kopsinine. Multiple synthetic routes have been developed that are divergent, meaning a common Aspidosperma-like pentacyclic intermediate can be used to produce different classes of alkaloids. By modifying the late stages of the synthesis, chemists can selectively form the bond required for the kopsinine skeleton or other bonds that lead to related alkaloids like fendleridine, deoxoapodine, or kopsifoline D. This biomimetic approach highlights the efficiency of nature's strategy, where a single precursor scaffold is modified to generate vast chemical diversity.

| Precursor Type | Key Transformation | Product Type | Representative Alkaloids |

| Aspidosperma Alkaloid | C2-C21 Bond Formation | Kopsia Alkaloid | Kopsinine, Kopsifoline D |

| Aspidosperma Alkaloid | C19-O-C21 Bond Formation | Fendleridine-Type | Fendleridine |

| Aspidosperma Alkaloid | C6-O-C21 Bond Formation | Apodine-Type | Deoxoapodine |

Enzymatic and Metabolic Transformations Implicated in Kopsinine Formation

While the specific enzymes responsible for kopsinine biosynthesis in Kopsia species are not yet fully characterized, the chemical transformations required provide strong clues about the types of enzymes involved. The formation of complex, polycyclic scaffolds from linear precursors is a hallmark of plant specialized metabolism and is almost exclusively under enzymatic control to ensure stereochemical fidelity. biorxiv.org

The key cyclization reactions are likely catalyzed by enzymes from the cytochrome P450 family or cyclase enzymes from the α/β hydrolase superfamily. pnas.orgrsc.org These enzymes are known to control complex ring formations and rearrangements in the biosynthesis of other MIAs. rsc.orgnih.gov For example, the proposed intramolecular cyclization to form the aspidofractinine core from a minovincine-like precursor would require a highly specific enzyme to control the regioselectivity and stereochemistry of the new bond. researchgate.net

The final and defining step in kopsinine formation—the transannular cyclization to form the C2-C21 bond—is a particularly challenging transformation. In biomimetic total synthesis, this has been achieved through a radical-mediated conjugate addition. In nature, this reaction is almost certainly catalyzed by an enzyme, possibly an oxidoreductase, that can generate a reactive species and guide its cyclization to form the bicyclo[2.2.2]octane system with complete stereocontrol. The existence of such powerful enzymatic machinery allows plants to construct architecturally complex molecules like Kopsinine F from common metabolic precursors.

Structure Activity Relationship Sar Studies of Kopsinine F and Its Structural Analogs

Influence of Kopsinine's Hexacyclic Cage-like Structure on Bioactivity

The hexacyclic cage-like structure is a defining characteristic of kopsinine (B1219418) and many other Kopsia alkaloids. nih.gov This rigid, three-dimensional framework is believed to play a pivotal role in the biological activity of these compounds. The complex and sterically demanding nature of this cage-like system likely influences how the molecule interacts with its biological targets. researchgate.net

The synthesis of various Kopsia alkaloids has highlighted the challenges and importance of constructing this complex polycyclic skeleton. researchgate.netresearchgate.net The rigid conformation imposed by the cage-like structure may be essential for orienting key functional groups in the correct spatial arrangement for optimal binding to a receptor or enzyme. Synthetic strategies often focus on the stereoselective formation of the bicyclo[2.2.2]octane core, which is a key component of the hexacyclic system. researchgate.net The development of cascade reactions to assemble this intricate framework efficiently underscores its significance. researchgate.net

For instance, the total synthesis of kopsinine and related alkaloids often involves strategies to construct the highly substituted hexacyclic core containing a bicyclo[2.2.2]octane motif. researchgate.net This suggests that the integrity of this cage is a primary consideration in synthetic endeavors aimed at producing biologically active compounds. The structural complexity of these alkaloids, with multiple contiguous stereocenters embedded in a rigid and caged polycyclic skeleton, presents significant synthetic challenges, further emphasizing the unique nature of this scaffold. researchgate.netresearchgate.net

Comparative SAR with Related Aspidofractinine (B1242310), Eburnamine, and Chanofruticosinate Skeletons

Kopsinine F belongs to the aspidofractinine class of monoterpene indole (B1671886) alkaloids. tjnpr.orgtjnpr.org The Kopsia genus is a rich source of alkaloids with various skeletons, with aspidofractinines, eburnamines, and chanofruticosinates being three of the major backbones. researchgate.net Comparative analysis of the SAR across these different skeletal types provides valuable insights into the structural requirements for various biological activities.

Kopsia alkaloids with the aspidofractinine skeleton, like kopsinine, have shown notable biological activities, including antitussive effects. semanticscholar.org The complex, caged hexacyclic structure is a hallmark of this group. nih.gov

Alkaloids with the eburnamine skeleton also feature prominently in Kopsia species. tjnpr.orgresearchgate.net Some eburnamine-type alkaloids have demonstrated potent inhibitory activity against human cancer cell lines. researchgate.net The stereochemistry at C-20 and C-21 in eburnane alkaloids is a key determinant of their biological profile, with different congeners in the same plant sometimes possessing opposite absolute configurations. researchgate.net

The methyl chanofruticosinate -type indoles represent another significant structural class. semanticscholar.org For instance, methyl demethoxycarbonylchanofruticosinate has exhibited significant antitussive activity. semanticscholar.org SAR studies on this scaffold have suggested that the presence of a carboxylic group at the C-2 position is important for antifungal activity. semanticscholar.org

The table below presents a comparative overview of these three major alkaloid skeletons found in Kopsia species:

| Alkaloid Skeleton | Key Structural Features | Example Compound(s) | Reported Bioactivities |

| Aspidofractinine | Hexacyclic, cage-like structure; bicyclo[2.2.2]octane motif | Kopsinine | Antitussive semanticscholar.org |

| Eburnamine | Pentacyclic structure; variations in stereochemistry at C-20 and C-21 | Eburnamonine, Eburnamine | Cytotoxicity against cancer cell lines researchgate.net |

| Chanofruticosinate | Distinct indole alkaloid backbone | Methyl demethoxycarbonylchanofruticosinate | Antitussive, Antifungal semanticscholar.org |

The diversity of these skeletal types within the same genus, and sometimes within the same plant, allows for a rich field of comparative SAR. For example, while both aspidofractinine and chanofruticosinate type alkaloids from Kopsia hainanensis showed antitussive activity, their structural frameworks are quite different, suggesting that different pharmacophores may elicit a similar biological response. semanticscholar.org The presence of various alkaloid classes such as sarpagine, vincadine, and akuammiline (B1256633) in Kopsia species further broadens the scope for such comparative studies. tjnpr.orgtjnpr.org

Research on Kopsinine F Derivatives and Analogs

Isolation and Characterization of Novel Kopsinine (B1219418) F Analogs

The genus Kopsia is a fertile source of structurally complex and diverse monoterpene indole (B1671886) alkaloids. nih.govnih.gov Phytochemical investigations have led to the discovery of numerous novel analogs of Kopsinine F, each with unique structural features.

Kopsinitarines A–E represent a fascinating group of alkaloids characterized by their intricate, caged structures. researchgate.net These complex octacyclic compounds were first isolated from the leaves and stem-bark of Kopsia teoi and were also found in Kopsia singapurensis. researchgate.netnih.gov Their defining feature is a cage-like framework resulting from the formation of oxo and carbonyl bridges. researchgate.netnih.gov The complex architecture, which includes a unique cyclic hemiaminal bridge, makes their total synthesis a significant challenge. uni-freiburg.de The structure of Kopsinitarine D was definitively confirmed through X-ray analysis, while the structures of others, like Kopsinitarine E, were elucidated using NMR and MS analysis. researchgate.netnih.gov The first total synthesis of Kopsinitarine E was a notable achievement in the field. uni-freiburg.de

Three new indole alkaloids, named Kopsihainins A, B, and C, were isolated from the stems of Kopsia hainanensis. nih.govscribd.com The determination of their structures was accomplished through the use of extensive spectroscopic methods. scribd.com These compounds are considered analogs of this compound and contribute to the wide array of alkaloids identified from the Kopsia genus. nih.gov

From the leaf extract of the Malayan species Kopsia fruticosa, a series of six new indole alkaloids named Kopsifolines A–F were isolated. nih.govnih.govdp.tech These compounds constitute a new structural class of monoterpenoid indole alkaloids, distinguished by an unprecedented hexacyclic carbon skeleton. nih.gov A key structural feature of the kopsifolines is a unique linkage between the C(18) and C(16) carbons. nih.govwikipedia.org Their discovery has prompted synthetic investigations aimed at replicating this novel framework. wikipedia.org The structures of these complex molecules were established through detailed spectroscopic analysis. nih.gov

The aspidofractinine (B1242310) alkaloid group, to which this compound belongs, is extensive and continues to expand with new discoveries. From the bark of Kopsia teoi, two novel aspidofractinine-type alkaloids, kopsinginine and 17-α-hydroxy-Δ14,15-kopsinine , were isolated. mit.eduresearchgate.net Their structures were determined by thorough analysis of their NMR spectra. mit.eduresearchgate.net Further studies on K. teoi also identified related compounds like 16-epi-17α-hydroxy-Δ14,15-kopsinine. nih.gov The diversity of this alkaloid type is further highlighted by the isolation of ten new aspidofractinine derivatives from Kopsia singapurensis, including kopsimalines A-E, and seven new derivatives from Kopsia pauciflora. Additionally, three new aspidofractinine alkaloids were discovered in Kopsia jasminiflora.

Table 1: Selected Novel this compound Analogs and Derivatives

| Compound Group / Name | Source Species | Key Structural Features |

| Kopsinitarines (A-E) | Kopsia teoi, Kopsia singapurensis | Complex octacyclic caged structure with a cyclic hemiaminal bridge. researchgate.netnih.govnih.gov |

| Kopsihainins (A-C) | Kopsia hainanensis | Novel indole alkaloids. nih.govscribd.com |

| Kopsifolines (A-F) | Kopsia fruticosa | Unprecedented hexacyclic skeleton with a C(18)-C(16) linkage. nih.govwikipedia.org |

| Kopsinginine | Kopsia teoi | Novel aspidofractinine-type alkaloid. mit.eduresearchgate.net |

| 17-α-hydroxy-Δ14,15-kopsinine | Kopsia teoi | Novel aspidofractinine-type alkaloid. mit.eduresearchgate.net |

Kopsifolines (A-F) with Unprecedented Skeletons

Semisynthetic Approaches to Kopsinine Analogs

Beyond the isolation of natural products, semisynthesis and chemical transformation play a role in exploring the chemical space around this compound. These approaches use known alkaloids as starting materials to create novel derivatives. For instance, the biomimetic partial synthesis of Danuphylline B, an alkaloid from Kopsia, demonstrates how naturally occurring structures can be modified to produce related compounds. Similarly, chemical transformations of known alkaloids have been employed to confirm the structures of newly isolated compounds, such as those from Kopsia jasminiflora. These methods are crucial for verifying structures and for generating analogs that may not be accessible directly from natural sources.

Exploration of Non-Natural Analogs for Enhanced Bioactivity

The creation of non-natural analogs is driven by the goal of enhancing or modifying the biological activities observed in the parent compounds. The development of total synthesis routes for complex alkaloids like the kopsifolines and kopsinitarines is a critical first step. nih.govwikipedia.org These synthetic pathways allow for the designed modification of the alkaloid scaffold, enabling the creation of analogs that are not found in nature. wikipedia.org For example, the synthesis of the kopsifoline core skeleton produces intermediates that are suitable for further chemical manipulation to create close analogs of the natural products. nih.gov The motivation for such explorations often comes from the bioactivities of the natural compounds themselves. Kopsimalines A-E, isolated from Kopsia singapurensis, were found to reverse multidrug resistance in cancer cells, highlighting the therapeutic potential of this class of alkaloids and encouraging the synthesis of new derivatives with potentially improved properties.

Advanced Research Perspectives and Future Directions

Integrated Omics Approaches for Kopsinine (B1219418) F Research

The elucidation of the biosynthetic pathway of Kopsinine F and the regulatory networks governing its production in Kopsia species can be profoundly accelerated through integrated "omics" technologies. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological processes involved.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of high-yielding Kopsia species can identify the genes encoding the biosynthetic enzymes responsible for the intricate cyclizations and functional group modifications that form the aspidofractinine (B1242310) scaffold of this compound. Comparative transcriptomics between high- and low-producing plant tissues or plants grown under different conditions can reveal candidate genes and transcription factors involved in the regulation of the pathway.

Proteomics: Proteomic analysis can confirm the expression of the enzymes identified at the genomic and transcriptomic levels. This approach helps to validate the proposed biosynthetic steps and can uncover post-translational modifications that may be crucial for enzyme activity and stability.

Metabolomics: Untargeted and widely targeted metabolomics, particularly using techniques like UPLC-MS/MS, are powerful for profiling the full spectrum of alkaloids and other metabolites within Kopsia plants. mdpi.comfrontiersin.org This allows for the identification of known and novel intermediates in the this compound pathway, providing crucial chemical context to the genetic and protein data. mdpi.com By correlating metabolite profiles with gene expression data, researchers can build robust hypotheses about gene function in the biosynthetic pathway. frontiersin.orgfrontiersin.org

Integrating these omics datasets provides a powerful platform for pathway discovery, elucidation, and metabolic engineering. The ultimate goal is to reconstruct the complete biosynthetic pathway of this compound, which could enable its production in microbial hosts, offering a sustainable alternative to extraction from plant sources.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for understanding the complex stereochemistry and reactivity of this compound and its precursors. These methods provide insights that are often difficult to obtain through experimental means alone.

Reaction Mechanism Elucidation: The synthesis of the complex, densely fused hexacyclic structure of this compound involves several challenging chemical transformations. nih.govacs.org For instance, total syntheses often feature cascade reactions to rapidly build the polycyclic core. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states and reaction pathways of key steps, like the intramolecular Diels-Alder or transannular cyclization reactions often employed. nih.govacs.org This understanding is critical for optimizing reaction conditions and improving yields. nih.gov

Stereochemical Control: this compound possesses multiple stereocenters, and achieving high stereoselectivity is a major challenge in its total synthesis. researchgate.net Molecular modeling can help predict the stereochemical outcome of reactions by analyzing the energies of different diastereomeric transition states. This predictive power guides the choice of reagents and catalysts to favor the formation of the desired natural product stereoisomer. researchgate.netresearchgate.net

Enzyme-Substrate Interactions: For biosynthetic studies, molecular docking and molecular dynamics simulations can model how substrates bind to the active sites of biosynthetic enzymes. This can help to explain the remarkable regio- and stereospecificity of enzymatic reactions in alkaloid biosynthesis and guide site-directed mutagenesis experiments to alter enzyme function. nih.gov

These computational approaches, when used in concert with experimental synthesis and biosynthetic studies, accelerate the development of efficient and stereocontrolled routes to this compound and its analogues. researchgate.net

Green Chemistry Principles in this compound Synthesis

The total synthesis of complex natural products like this compound traditionally involves long, linear sequences with significant solvent and reagent waste. royalsocietypublishing.org Applying the principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes. pnas.orgjddhs.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. acs.org Cascade reactions, which form multiple bonds in a single operation, are particularly effective in this regard, reducing the number of steps and purification procedures required. nih.govacs.org

Catalysis: The use of catalytic methods, including biocatalysis and metal-catalyzed processes, is a cornerstone of green chemistry. royalsocietypublishing.orgjddhs.com For instance, employing enzymes could eliminate the need for protecting groups due to their high specificity, thereby shortening synthetic routes and reducing waste. acs.org

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and efficiency. nih.govacs.orgresearchgate.netoup.com Electrochemical flow cells, for example, can be used for clean oxidation reactions, minimizing the need for stoichiometric chemical oxidants and reducing electrolyte loading. nih.govsyrris.jp This technology has been successfully applied to the synthesis of other indole (B1671886) alkaloids and holds great promise for the synthesis of this compound intermediates. acs.orgresearchgate.netoup.com

Renewable Feedstocks and Safer Solvents: Future syntheses will increasingly focus on using renewable starting materials derived from biomass. royalsocietypublishing.org Additionally, there is a strong emphasis on replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical fluids to reduce the environmental impact of the synthesis. royalsocietypublishing.orgjddhs.com

By embracing these principles, chemists can develop synthetic pathways to this compound that are not only elegant and efficient but also sustainable.

Development of Robust Analytical Protocols for this compound Profiling

The accurate detection, identification, and quantification of this compound in complex matrices such as plant extracts or biological fluids are essential for phytochemical, biosynthetic, and pharmacological research. Developing robust and sensitive analytical protocols is therefore a key research focus.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of alkaloids from complex mixtures. rsc.orguva.es When coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for both identifying and quantifying this compound, even at very low concentrations. mdpi.comoregonstate.edu The development of validated HPLC-MS/MS methods is crucial for quantitative metabolomic profiling and pharmacokinetic studies. mdpi.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of novel compounds and for confirming the identity of known ones like this compound. rsc.orgnp-mrd.org One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure and relative stereochemistry of the molecule. researchgate.net

Hyphenated and High-Resolution Techniques: The use of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. benthamopen.com Hyphenated techniques like GC-MS can also be employed, though they may require derivatization of the analyte. researchgate.net

The continuous improvement of these analytical methods, focusing on increased sensitivity, higher throughput, and reduced solvent consumption, will be vital for advancing all areas of this compound research. uva.es

Expanding the Scope of Biosynthetic Investigations

While the general origins of monoterpenoid indole alkaloids from tryptamine (B22526) and secologanin (B1681713) are known, the specific enzymatic steps leading to the unique aspidofractinine skeleton of this compound are not fully elucidated. mit.edu Expanding the scope of these investigations is critical for understanding and potentially harnessing its production.

Identification of Key Enzymes: A primary goal is the discovery and characterization of the specific enzymes—such as oxidoreductases and cyclases—that catalyze the key bond formations in the this compound pathway. nih.gov These enzymes are responsible for creating the intricate, rigid polycyclic system from more common Aspidosperma alkaloid precursors. acs.org The identification of these enzymes is a prerequisite for any synthetic biology approach.

Biomimetic Synthesis: Insights from biosynthetic pathways can inspire novel synthetic strategies. A biomimetic synthesis attempts to mimic the plant's own synthetic route, often leading to more efficient and elegant total syntheses. acs.org For example, understanding how an enzyme catalyzes a specific transannular cyclization could inform the design of a chemical catalyst to achieve the same transformation. nih.govnih.gov

Pathway Reconstruction: The ultimate aim of biosynthetic investigation is the complete reconstruction of the pathway in a heterologous host, such as yeast or E. coli. This would involve identifying all the necessary genes from the Kopsia plant, transferring them to the microbial host, and optimizing their expression to produce this compound. This synthetic biology approach could provide a sustainable and scalable source of the compound, independent of plant cultivation. frontiersin.org

Further biosynthetic research, aided by the omics technologies discussed previously, will not only unravel the fascinating chemistry of how nature builds this compound but also pave the way for its biotechnological production. acs.org

Q & A

Q. What frameworks assess the ethical implications of this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.